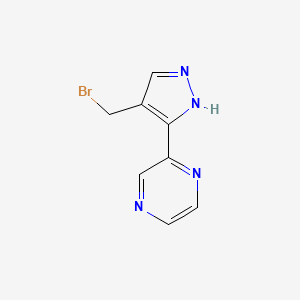

2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine

Overview

Description

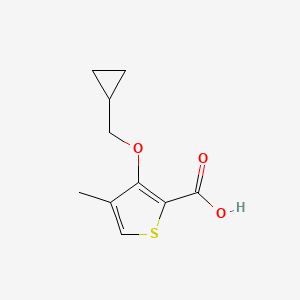

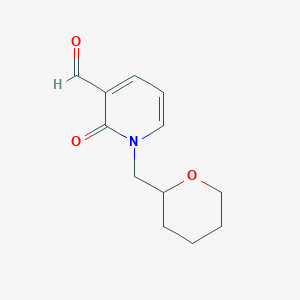

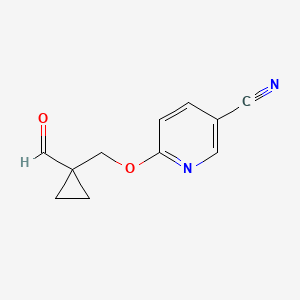

The compound “2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine” is a complex organic molecule that contains a pyrazine ring and a bromomethyl group attached to a pyrazole ring . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and pyrazine rings in separate steps, followed by the introduction of the bromomethyl group. This could potentially be achieved through a Suzuki-Miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bond-forming reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazine and pyrazole rings, with the bromomethyl group serving as a bridge between them. The bromine atom in the bromomethyl group would be expected to be a site of high electron density, due to bromine’s high electronegativity .Chemical Reactions Analysis

The bromomethyl group in this compound could potentially undergo various types of reactions, including nucleophilic substitution reactions . The nitrogen atoms in the pyrazole and pyrazine rings could also potentially act as nucleophiles, opening up a range of possible reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazine and pyrazole rings, as well as the bromomethyl group. For example, the compound’s polarity would be affected by the polar bonds within these groups .Scientific Research Applications

Synthesis of Complex Molecular Structures

One study reports on the synthesis and physical-chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes , highlighting the essential role of ancillary ligands like tetrazolate in color tuning for potential applications in organic light-emitting devices (OLEDs) (Stagni et al., 2008). The study demonstrates how modifications to the ligand structure can significantly influence the photophysical properties of these complexes.

Precursors to Novel Compounds

Another research effort describes the use of brominated trihalomethylenones as versatile precursors in the synthesis of various pyrazole derivatives, demonstrating the potential for creating a wide range of novel compounds with moderate to good yields (Martins et al., 2013). This method showcases the adaptability of brominated precursors in cyclocondensation reactions, offering a pathway to diverse chemical structures.

Green Chemistry Approaches

A significant contribution to green chemistry is the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines , presenting an environmentally friendly method for producing these compounds (Al-Matar et al., 2010). This approach emphasizes the importance of developing sustainable and efficient synthetic routes in chemical research.

Antimicrobial Agents

The synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives and their evaluation as antimicrobial agents highlight the potential biomedical applications of pyrazole-based compounds (Abdel-Wahab et al., 2017). This study underlines the ongoing interest in developing new antimicrobial agents to combat resistant microbial strains.

Photovoltaic Applications

In the realm of materials science, the synthesis of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers for application in photovoltaic devices is a notable exploration into the use of pyrazine derivatives for enhancing solar cell efficiencies (Zhou et al., 2010). This research provides insights into designing novel copolymers for improved energy harvesting technologies.

Safety And Hazards

As with any chemical compound, handling “2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine” would require appropriate safety precautions. The presence of the bromomethyl group, in particular, could potentially make this compound hazardous, as bromine-containing compounds can often be irritants or corrosives .

properties

IUPAC Name |

2-[4-(bromomethyl)-1H-pyrazol-5-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-3-6-4-12-13-8(6)7-5-10-1-2-11-7/h1-2,4-5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZIRIOYXAICBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=C(C=NN2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(bromomethyl)-1H-pyrazol-3-yl)pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)

![9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492599.png)